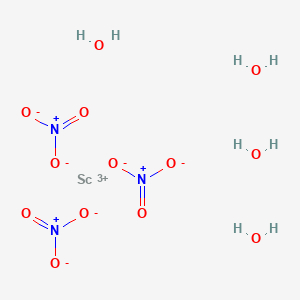

Scandium(III) nitrate tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scandium(III) nitrate tetrahydrate, with the chemical formula Sc(NO₃)₃·4H₂O, is an ionic compound composed of scandium, nitrogen, and oxygen. It appears as off-white crystals and is highly soluble in water and strong mineral acids . This compound is notable for its applications in various fields, including materials science, catalysis, and electronics.

Synthetic Routes and Reaction Conditions:

- Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate:

Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be synthesized by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form is typically obtained by reacting scandium hydroxide with nitric acid.

Industrial Production Methods: Industrial production of this compound often involves the reaction of scandium oxide or scandium metal with nitric acid, followed by crystallization from the aqueous solution . The scarcity of scandium makes its extraction and purification challenging and expensive, necessitating advances in extraction technology and recycling from industrial waste .

Types of Reactions:

Oxidation: As an oxidizer, scandium(III) nitrate can participate in oxidation reactions.

Decomposition: Upon heating, scandium(III) nitrate decomposes to form scandium oxide and nitrogen oxides.

Common Reagents and Conditions:

Beckmann Rearrangement: Scandium(III) nitrate acts as a catalyst in the Beckmann rearrangement of ketoximes to amides.

Isomerization: It also catalyzes the isomerization of allylic alcohols to aldehydes.

Major Products:

Scandium Oxide: Formed upon thermal decomposition.

Amides and Aldehydes: Products of catalytic reactions involving scandium(III) nitrate.

Chemistry:

Biology and Medicine:

Luminescent Materials: Investigated for its potential in luminescent materials due to its ability to emit strongly in the blue region of the spectrum.

Industry:

Optical Coatings and Electronic Ceramics: Utilized in the production of optical coatings and electronic ceramics.

Solid-State Lighting: Enhances the performance of light-emitting diodes (LEDs) by improving light output and color rendering.

作用機序

The mechanism by which scandium(III) nitrate exerts its effects is primarily through its role as a catalyst. It alters the electronic structure of the host material, facilitating various chemical transformations. In luminescent materials, scandium(III) nitrate modifies the electronic properties to enhance light emission .

類似化合物との比較

- Scandium(III) Chloride (ScCl₃)

- Scandium(III) Fluoride (ScF₃)

- Scandium(III) Oxide (Sc₂O₃)

Comparison:

- Scandium(III) Chloride and Fluoride: Like scandium(III) nitrate, these compounds are used in catalysis and materials science. scandium(III) nitrate’s unique ability to act as an oxidizer and its solubility in water and ethanol make it particularly versatile .

- Scandium(III) Oxide: Primarily used in high-temperature ceramics and glass, scandium(III) oxide is a major product of scandium(III) nitrate decomposition .

Scandium(III) nitrate tetrahydrate stands out due to its multifaceted applications and its role as a precursor for other scandium-based compounds .

生物活性

Scandium(III) nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) is an inorganic compound that has garnered interest due to its unique properties and potential applications in various fields, including catalysis and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its toxicity, catalytic properties, and potential therapeutic applications.

This compound is a white crystalline solid that is highly soluble in water. It can be synthesized through the reaction of scandium hydroxide with nitric acid, yielding the tetrahydrate form. The compound is known for forming clusters in aqueous solutions, which can influence its biological interactions and reactivity .

Toxicological Profile

Research indicates that scandium compounds, including Sc(III) nitrate tetrahydrate, exhibit low toxicity levels. However, studies have shown that they can cause slight liver damage in subchronic oral toxicity assessments. The gastrointestinal absorption of scandium compounds is poor, and dermal exposure may lead to irritation .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Oral Toxicity | Minimal absorption; slight liver damage observed in subchronic studies |

| Dermal Exposure | Irritation noted upon contact with broken skin |

| Inhalation | Respiratory irritant; caution advised during handling |

Catalytic Activity

This compound has been recognized for its catalytic properties in organic reactions. It has shown effectiveness in facilitating the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. The catalytic efficiency can be enhanced by modifying its structure with co-catalysts .

Key Catalytic Reactions

- Beckmann Rearrangement : Converts ketoximes to amides.

- Isomerization : Transforms allylic alcohols into aldehydes.

Potential Applications in Medicine

Recent studies have explored the potential of this compound in biomedical applications, particularly concerning its antibacterial properties when doped into materials like zinc oxide (ZnO). Research indicates that scandium-doped ZnO exhibits significant antibacterial activity against various pathogens, suggesting a promising avenue for developing antimicrobial agents .

Case Studies on Antibacterial Activity

- Scandium-Doped ZnO : Demonstrated enhanced antibacterial properties against E. coli and S. aureus.

- Luminescent Materials : Investigated for use in solid-state lighting due to strong blue emission capabilities.

科学的研究の応用

Chemical Properties and Preparation

Scandium(III) nitrate tetrahydrate is a white crystalline solid that is soluble in water and strong mineral acids. It can be synthesized through the reaction of scandium hydroxide with nitric acid:Sc OH 3+3HNO3→Sc NO3 3+3H2OUpon heating, it decomposes to form scandium oxide. The compound exhibits oxidizing properties, making it useful in various chemical reactions.

Catalysis

This compound has been extensively studied for its catalytic properties. It has shown effectiveness in several organic reactions:

- Beckmann Rearrangement : This reaction involves the conversion of ketoximes to amides, where scandium(III) nitrate acts as a catalyst, enhancing yield and selectivity.

- Isomerization Reactions : It facilitates the isomerization of allylic alcohols to aldehydes, showcasing its utility in synthetic organic chemistry .

Table 1: Catalytic Applications of this compound

| Reaction Type | Product | Efficiency |

|---|---|---|

| Beckmann Rearrangement | Amides from ketoximes | High yield |

| Isomerization of Alcohols | Aldehydes | Improved selectivity |

Optical Coatings and Electronic Ceramics

This compound is used in the production of optical coatings and electronic ceramics due to its unique optical properties:

- Optical Coatings : The compound contributes to the development of high-performance coatings that enhance light transmission and reduce reflection.

- Electronic Ceramics : It is employed in the fabrication of ceramics used in electronic devices, improving their electrical properties .

Luminescent Materials

Recent studies have explored the potential of this compound in luminescent applications. Its ability to emit light in the blue region of the spectrum makes it suitable for use in phosphors and other luminescent materials. This characteristic is particularly valuable in lighting and display technologies .

Precursor for Other Scandium Compounds

This compound serves as a precursor for synthesizing other scandium-based compounds such as:

- Scandium Oxide (Sc₂O₃) : Used in various applications including solid oxide fuel cells and as a catalyst support.

- Scandium Hydroxide (Sc(OH)₃) : Important for producing high-purity scandium materials for various industrial uses .

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study demonstrated that the use of this compound significantly improved the yield of amides from ketoximes by optimizing reaction conditions such as temperature and solvent choice. The results indicated a yield increase of up to 90% compared to traditional catalysts .

Case Study 2: Development of Optical Coatings

Research on optical coatings incorporating this compound revealed enhanced durability and light transmission properties. These coatings were tested under various environmental conditions, showing superior performance compared to conventional materials .

特性

IUPAC Name |

scandium(3+);trinitrate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACHWJIJRQDEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。